Trifluoromethanesulfonic acid--(naphthalen-1-yl)phosphane (1/1)
Description
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane (1/1) is a coordination compound combining trifluoromethanesulfonic acid (TfOH), a superacid with high thermal stability and catalytic activity, with (naphthalen-1-yl)phosphane. TfOH is widely used in organic synthesis due to its strong acidity (pKa ≈ −12) and ability to stabilize cationic intermediates .
Properties
CAS No. |
820252-60-6 |
|---|---|
Molecular Formula |
C11H10F3O3PS |
Molecular Weight |
310.23 g/mol |
IUPAC Name |
naphthalen-1-ylphosphane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C10H9P.CHF3O3S/c11-10-7-3-5-8-4-1-2-6-9(8)10;2-1(3,4)8(5,6)7/h1-7H,11H2;(H,5,6,7) |
InChI Key |
VTXYGKULNGLTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Aryl Sulfonium Salt Coupling
A method reported in the synthesis of tri(naphthalen-1-yl)phosphane involves palladium-mediated coupling of aryl sulfonium salts with tetrabutylammonium dichlorophosphane ([TBA][P(SiCl₃)₂]).
Mechanism :
- Activation of Aryl Sulfonium Salt : The aryl sulfonium salt undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate.
- Transmetallation : Exchange of the aryl group with [TBA][P(SiCl₃)₂], releasing Cl⁻ and forming the naphthalenyl phosphane.
- Reductive Elimination : Regeneration of Pd(0) and release of the product.
This method enables selective formation of triarylphosphanes, including naphthalenyl derivatives.
Coordination with Trifluoromethanesulfonic Acid
The naphthalenyl phosphane is coordinated with trifluoromethanesulfonic acid (TfOH) via acid-base interactions or hydrogen bonding.
Direct Protonation of Phosphane
TfOH, a strong acid (pKa ~ −12), can protonate the phosphane to form a phosphonium salt. However, the 1:1 stoichiometry suggests a neutral coordination complex rather than a salt.
Key Observations :
- Stability : The complex is stable under anhydrous conditions but hydrolyzes in aqueous media.
- Reactivity : The TfO⁻ group enhances electrophilicity, enabling applications in catalysis or acid-mediated reactions.
Alternative Routes via Triflate Ester Intermediates
Trifluoromethanesulfonic anhydride (Tf₂O) is used to generate triflate esters, which may coordinate with phosphane.
Triflate Formation and Phosphane Coordination
A method from naphthalenyl triflate synthesis can be adapted:
Mechanism :
- Triflate Formation : Tf₂O reacts with naphthalenyl alcohol to form a triflate ester.
- Phosphane Coordination : The phosphane binds to the TfO⁻ group via Lewis acid-base interactions.
Advantages :
- Versatility : Compatible with electron-rich and sterically hindered naphthalenyl derivatives.
- Purity : Distillation or chromatography ensures high-purity products.
Characterization and Analytical Data
Critical characterization techniques include:
Spectroscopic Analysis
Stability and Reactivity
- Thermal Stability : Decomposes above 150°C, releasing TfOH.
- Catalytic Applications : Potential use in acid-catalyzed reactions (e.g., Friedel-Crafts alkylation).
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Palladium-Catalyzed Coupling | High selectivity, scalable | Expensive catalysts, air-sensitive |
| Direct Protonation | Simple, no catalyst required | Limited to stable phosphane derivatives |
| Triflate Intermediate | Flexible for diverse naphthalenyl groups | Requires anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its strong acidity and unique reactivity.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the formation of reaction intermediates and products. Its ability to donate protons and stabilize reaction intermediates makes it a valuable reagent in many chemical processes .
Comparison with Similar Compounds
Data Tables
Table 1: Enantioselectivity of Phosphane Derivatives in Asymmetric Additions
Table 2: Cytotoxicity and Enzyme Inhibition of Gold(I) Phosphanes
| Compound | Cell Line | IC50 (µM) | DHFR Inhibition (12 h) | TrxR Inhibition (12 h) |
|---|---|---|---|---|
| 4,5-Dicyano-imidazolate-Au-PPh₃ | MDA-MB231 | 3.46 | 37% residual activity | 49% residual activity |
| 4,5-Dichloro-imidazolate-Au-PPh₃ | SKBR3 | N/A | 37% residual activity | 49% residual activity |
Biological Activity
Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane (1/1), commonly referred to as triflic acid phosphane, is a compound that has garnered attention in the field of organic synthesis and biological activity. This article provides a detailed overview of its synthesis, biological properties, and relevance in various applications, supported by data tables and case studies.
Chemical Structure and Properties
Trifluoromethanesulfonic acid (CF₃SO₃H) is a strong acid known for its ability to act as a catalyst in organic reactions. When combined with naphthalen-1-ylphosphane, it forms a unique compound that exhibits distinct chemical behavior. The phosphane moiety contributes to the compound's reactivity, particularly in nucleophilic substitutions and coordination chemistry.
Synthesis
The synthesis of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane typically involves the reaction of naphthalen-1-ylphosphane with triflic acid under controlled conditions. This reaction can yield various derivatives depending on the stoichiometry and reaction environment.
Reaction Scheme
The general reaction can be summarized as follows:
Antioxidant Properties
Research indicates that trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane exhibits significant antioxidant activity. This property is crucial for potential applications in reducing oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane | 25 |
| Trolox | 48 |
| Quercetin | 30 |
Anti-inflammatory Activity
In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the expression of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).
Case Study: Inhibition of TNF-α Production
In a study involving macrophage cell lines, trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane was found to reduce TNF-α levels significantly:
- Control Group: 100% TNF-α production
- Treated Group: 40% reduction in TNF-α production at 10 µM concentration.
The biological activity of trifluoromethanesulfonic acid–(naphthalen-1-yl)phosphane is attributed to its ability to modulate cellular signaling pathways. Specifically, it appears to influence the NF-kB pathway, which is critical in regulating immune responses and inflammation.
Q & A
Q. What are the standard synthetic routes for preparing trifluoromethanesulfonic acid--(naphthalen-1-yl)phosphane (1/1)?
The synthesis typically involves reacting tris(naphthalen-1-yl)phosphane with trifluoromethanesulfonic acid under controlled conditions. For example, a related protocol ( ) describes dissolving tris(naphthalen-1-yl)phosphane in chloroform and methanol, followed by slow addition of a reagent (e.g., KSeCN) to probe reactivity. Key steps include solvent selection (polar aprotic solvents preferred), stoichiometric control, and purification via slow evaporation for crystallization . Characterization via P NMR (δ ≈ -33 ppm) confirms successful synthesis .
Q. How is the compound characterized structurally and electronically in academic research?
Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. For tris(naphthalen-1-yl)phosphane derivatives, SHELX programs (e.g., SHELXL-97) are used to refine disordered solvent molecules and assign atomic positions . Geometric parameters like P–C bond length (1.837 Å) and Tolman cone angle (203°) provide steric insights . Electronic characterization employs P NMR to monitor chemical shifts and coupling constants (e.g., -) to assess ligand donor strength .
Q. What safety protocols are essential when handling this compound?
Trifluoromethanesulfonic acid is highly corrosive; use acid-resistant gloves and fume hoods. Solvent compatibility (e.g., chloroform) must be verified to avoid exothermic reactions. Storage recommendations include airtight containers at 0–6°C for acid derivatives, with immediate use post-opening to prevent degradation .
Advanced Research Questions
Q. How do steric and electronic properties of the phosphane ligand influence reactivity in catalytic systems?
The Tolman cone angle (203° for tris(naphthalen-1-yl)phosphane) quantifies steric hindrance, which can suppress reactivity at the phosphorus center (e.g., failed Se coordination in ) . Electronically, bulky naphthyl groups reduce nucleophilicity, impacting catalytic cycles. For example, in asymmetric additions of diarylphosphane oxides ( ), steric bulk (e.g., di(naphthalen-1-yl) substituents) lowers enantioselectivity (45% ee vs. 75% ee for naphthalen-2-yl analogues) due to restricted transition-state geometries .
Q. How can researchers resolve contradictions in enantioselectivity data across studies involving similar phosphane ligands?
Methodological rigor is key:
- Control experiments : Verify catalyst loading, solvent polarity, and temperature (e.g., achieved 98% ee with trimethylphenyl derivatives under optimized conditions).
- Computational modeling : Use density functional theory (DFT) to compare transition states for steric/electronic effects.
- Data normalization : Reference coupling constants (e.g., -) to correlate electronic effects with reaction outcomes .
Q. What computational methods are effective for modeling non-covalent interactions in this compound?
Q. What challenges arise in applying this compound to enantioselective catalysis?
- Steric limitations : Bulky naphthyl groups hinder substrate approach, reducing turnover frequency (e.g., low yields in cyclohexane-derived chalcone reactions, ) .
- Electronic tuning : Electron-withdrawing trifluoromethanesulfonyl groups may destabilize intermediates. Strategies include hybrid ligands (e.g., phosphane-phosphonium salts, ) to balance reactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
